Benzoic acid, 4-acetyl-, butyl ester
Description
Significance of Benzoic Acid Esters in Modern Organic Chemistry and Materials Science
Benzoic acid and its ester derivatives are fundamental building blocks in the world of organic chemistry and materials science. ambeed.comnih.gov These compounds are not only prevalent in nature but are also synthesized for a multitude of industrial applications. nih.gov In materials science, benzoate (B1203000) esters, particularly those like glycol, diethyleneglycol, and triethyleneglycol esters, are crucial as plasticizers, imparting flexibility and durability to polymers. nih.gov They serve as alternatives to phthalates in the production of PVC, resins, and coatings. nih.gov The introduction of a benzoate moiety into alkyd resins, for example, can enhance properties such as gloss, hardness, and water resistance in paints and coatings.
Furthermore, benzoic acid esters are pivotal intermediates in organic synthesis, facilitating the creation of more complex molecules including dyes, fragrances, and pharmaceuticals. nih.gov Their utility also extends to the personal care industry, where they are used in products like sunscreens and skincare formulations. nih.gov The reactivity of the aromatic ring and the ester functional group allows for a diverse range of chemical modifications, making benzoic acid esters a versatile platform for developing new materials and active compounds. nih.gov
Contextualizing Benzoic acid, 4-acetyl-, butyl ester within the Family of Acetyl- and Butyl-Substituted Benzoates
"this compound," also known as butyl 4-acetylbenzoate, is a specific molecule within the larger family of substituted benzoic acid esters. Its structure is characterized by a central benzene (B151609) ring, a butyl ester group at the first carbon, and an acetyl group at the fourth carbon. This particular arrangement of functional groups dictates its chemical and physical properties.
Below is a data table summarizing the key identifiers and properties of "this compound":
| Property | Value |
| IUPAC Name | butyl 4-acetylbenzoate |
| CAS Number | 119839-27-9 |
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| InChIKey | FZEZLPRNCLZMLN-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Overview of Current Research Paradigms for Substituted Benzoic Acid Esters
Current research on substituted benzoic acid esters is multifaceted, exploring new synthetic methods, investigating structure-property relationships, and developing novel applications. One significant area of research is the development of more efficient and environmentally friendly catalytic systems for the synthesis of these esters. google.com
Another active research paradigm involves the study of how different substituents on the benzoic acid ring affect the molecule's properties and reactivity. For instance, the position and electronic nature of substituents can significantly alter the acidity of the parent benzoic acid and the reactivity of the ester. acs.org Advanced analytical techniques, such as high-resolution mass spectrometry, are being employed to differentiate between isomers of substituted benzoic acid esters, which is crucial for pharmaceutical and materials science applications where purity and specific molecular architecture are paramount.
Furthermore, research into related compounds, such as tert-butyl 4-acetylbenzoate, a structural isomer of the titular compound, has shown its use as an intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. These studies on closely related structures provide valuable insights into the potential research avenues and applications for "this compound." The investigation of such compounds contributes to the broader understanding of how functional group modifications can be used to fine-tune the properties of organic molecules for specific technological and biomedical purposes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
119839-27-9 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
butyl 4-acetylbenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-4-9-16-13(15)12-7-5-11(6-8-12)10(2)14/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
FZEZLPRNCLZMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Strategies for the Esterification of Benzoic Acid Derivatives with Butyl Alcohol
Classical Fischer Esterification and its Variants
The Fischer-Speier esterification, or simply Fischer esterification, is the quintessential method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comcerritos.edu This equilibrium-driven process necessitates measures to favor the product, which can be achieved by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, in accordance with Le Châtelier's Principle. athabascau.caorganic-chemistry.org
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comcerritos.edu The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.comorganic-chemistry.org
Multistep Synthetic Routes Involving Acylation and Subsequent Esterification
Introducing an acetyl group onto a benzoic acid molecule via a direct Friedel-Crafts acylation reaction is generally not feasible. The carboxylic acid group is an electron-withdrawing group that deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the electron-rich carboxylic acid group, further deactivating the ring.
Consequently, the synthesis of 4-acetylbenzoic acid, the precursor for the target ester, is typically achieved through alternative routes. A common and effective method is the oxidation of 4-methylacetophenone. dnu.dp.ua In this process, the methyl group on the aromatic ring is oxidized to a carboxylic acid group. This reaction can be carried out using oxidizing agents like potassium permanganate (B83412). dnu.dp.uadergipark.org.tr
Another synthetic strategy involves starting with a different substituted benzene derivative. For example, a multi-step synthesis can begin with the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) to produce 4-fluoro-3-methylacetophenone. chemeo.com This intermediate can then be further transformed in subsequent steps to yield the desired benzoic acid derivative. chemeo.com This highlights that the acetyl moiety is often introduced to the ring before the carboxylic acid group is formed.
An alternative multistep route to benzoic acid derivatives, including 4-acetylbenzoic acid, involves the use of cyanation and subsequent hydrolysis reactions. This pathway is particularly useful when starting from an aryl halide. The process generally consists of two main steps: the conversion of an aryl halide to an aryl nitrile (benzonitrile derivative) and the subsequent hydrolysis of the nitrile to a carboxylic acid.
The first step, cyanation, involves the substitution of a halogen atom (e.g., bromine or chlorine) on the aromatic ring with a cyano group (-CN). This can be achieved by reacting the aryl halide with a cyanide salt, such as sodium cyanide or potassium cyanide, often in the presence of a catalyst. For instance, a synthetic route for a derivative, 2-methyl-4-acetylbenzoic acid, starts from 4-fluoro-3-methylacetophenone, which undergoes a cyanation reaction to replace the fluorine atom with a cyano group, yielding 3-methyl-4-cyano-acetophenone. chemeo.com
The second step is the hydrolysis of the nitrile group. The 3-methyl-4-cyano-acetophenone intermediate is then subjected to hydrolysis under acidic or basic conditions. chemeo.com The carbon-nitrogen triple bond of the cyano group is cleaved, and after workup, a carboxylic acid group is formed, yielding the desired benzoic acid derivative. chemeo.com This cyanation-hydrolysis sequence provides a reliable method for introducing a carboxylic acid function onto an aromatic ring that already contains other substituents, such as an acetyl group. chemeo.com
Kinetic and Thermodynamic Studies of Benzoic Acid Esterification
The esterification of benzoic acid with butanol is a reversible reaction. Kinetic and thermodynamic studies are crucial for understanding the reaction mechanism and optimizing process conditions to maximize the yield of butyl benzoate (B1203000).
Determination of Reaction Order and Rate Constants
Kinetic studies on the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, have shown that the reaction is first order with respect to benzoic acid. dnu.dp.uaresearchgate.netdnu.dp.ua A method has been proposed to calculate the rate constants for both the forward (esterification) and reverse (hydrolysis) reactions, as well as the equilibrium constant, based on the experimentally determined effective rate constant. dnu.dp.uaresearchgate.net
Calculation of Activation Energies and Pre-exponential Factors
For the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, the activation energies for the forward and reverse reactions have been calculated. dnu.dp.uaresearchgate.net These values, along with the pre-exponential factors, are essential for understanding the temperature dependence of the reaction rate, as described by the Arrhenius equation. The thermal effect of the reaction has also been determined. dnu.dp.uaresearchgate.net
A study conducted over a temperature range of 365.2–389.4 K provided the following thermodynamic and kinetic parameters for the esterification of benzoic acid with 1-butanol. dnu.dp.uaresearchgate.net
Table 2: Kinetic and Thermodynamic Parameters for the Esterification of Benzoic Acid with 1-Butanol
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Forward Reaction) | 58.40 | kJ·mol⁻¹ |
| Activation Energy (Reverse Reaction) | 57.70 | kJ·mol⁻¹ |
| Thermal Effect of Reaction | 622 | J·mol⁻¹ |
These calculated kinetic characteristics are instrumental in the mathematical modeling of the butyl benzoate production process, allowing for the prediction of benzoic acid conversion over time under various conditions. dnu.dp.uaresearchgate.net
Modeling of Esterification Processes under Non-stationary Conditions
The synthesis of butyl 4-acetylbenzoate via the esterification of 4-acetylbenzoic acid with butanol is a process that can be effectively modeled to predict reaction outcomes under non-stationary conditions. While specific kinetic studies on 4-acetylbenzoic acid are not extensively documented in the reviewed literature, a robust model can be extrapolated from the well-studied esterification of benzoic acid with 1-butyl alcohol. dnu.dp.uaresearchgate.netresearchgate.net
The esterification is a reversible reaction, and its kinetic model under non-stationary conditions considers the forward and reverse reaction rates. For the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, the reaction is first order with respect to benzoic acid. dnu.dp.ua A mathematical model for this process can be developed to calculate the kinetic curves of reagent consumption over time. dnu.dp.ua
Key kinetic and thermodynamic parameters for the esterification of benzoic acid with 1-butyl alcohol have been determined, which can serve as a baseline for modeling the synthesis of the 4-acetyl derivative. dnu.dp.uaresearchgate.net The presence of the acetyl group at the para position of the benzoic acid ring is expected to influence the reaction kinetics. The acetyl group is an electron-withdrawing group, which can increase the electrophilicity of the carboxylic acid carbon, potentially accelerating the forward reaction rate. However, steric hindrance from the acetyl group might have a counteracting effect. A Hammett linear relationship for a series of substituted benzoic acids has shown that alkyl substituents are less reactive, suggesting that electronic effects play a significant role. nih.gov
A non-stationary model would typically incorporate differential equations describing the change in concentration of reactants and products over time, taking into account the rate constants, activation energies, and the thermal effect of the reaction. For the unsubstituted benzoic acid esterification with 1-butyl alcohol, the activation energy for the forward reaction is 58.40 kJ∙mol⁻¹, and for the reverse reaction is 57.70 kJ∙mol⁻¹. dnu.dp.uaresearchgate.net The thermal effect of this reaction is 622 J∙mol⁻¹. dnu.dp.uaresearchgate.net These parameters would need to be adjusted in a predictive model for butyl 4-acetylbenzoate to account for the electronic influence of the acetyl group. Under optimal conditions, a conversion of benzoic acid of up to 92% in 120 minutes has been reported, providing a benchmark for process optimization. dnu.dp.uaresearchgate.net
Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol
| Parameter | Value | Reference |
| Forward Activation Energy (Ea_f) | 58.40 kJ∙mol⁻¹ | dnu.dp.uaresearchgate.net |
| Reverse Activation Energy (Ea_r) | 57.70 kJ∙mol⁻¹ | dnu.dp.uaresearchgate.net |
| Thermal Effect (ΔH) | 622 J∙mol⁻¹ | dnu.dp.uaresearchgate.net |
| Reaction Order (w.r.t. Benzoic Acid) | First Order | dnu.dp.ua |
Advanced Functionalization of the Acetyl and Butyl Ester Moieties
The presence of two distinct functional groups, the acetyl and the butyl ester, on the aromatic ring of "Benzoic acid, 4-acetyl-, butyl ester" allows for a range of selective chemical transformations.
Chemical Transformations of the Acetyl Group
The acetyl group offers a versatile handle for further molecular modifications, including reduction to an alcohol and oxidation to a carboxylic acid.
Reduction to Alcohol:
The acetyl group can be selectively reduced to the corresponding 1-(4-(butoxycarbonyl)phenyl)ethan-1-ol. This transformation can be achieved using various reducing agents. While lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing both esters and ketones, sodium borohydride (B1222165) (NaBH₄) is generally selective for ketones in the presence of esters, especially at lower temperatures. researchgate.netresearchgate.net However, under certain conditions, such as elevated temperatures or with the addition of Lewis acids (e.g., CaCl₂, LiCl), NaBH₄ can also reduce esters. researchgate.netreddit.comepa.gov
Catalytic hydrogenation is another effective method for the reduction of aryl alkyl ketones to the corresponding alcohols. libretexts.org This method often employs catalysts such as palladium on carbon (Pd/C) and can be carried out under milder conditions, potentially preserving the ester functionality. libretexts.org The choice of catalyst and reaction conditions is crucial to prevent the hydrogenolysis of the ester group.
Oxidation to Carboxylic Acid:
The acetyl group can be oxidized to a carboxylic acid, yielding 4-(butoxycarbonyl)benzoic acid. A common and effective method for this transformation is the haloform reaction, where the methyl ketone is treated with a basic solution of a halogen, such as iodine in sodium hydroxide (B78521), to form a carboxylate salt, which is then acidified. quora.com Another powerful oxidizing agent for converting acetyl groups on an aromatic ring to a carboxylic acid is potassium permanganate (KMnO₄) in a basic solution, followed by acidification. quora.comaskfilo.com This method is known to be robust for the oxidation of alkyl side chains on aromatic rings.
Table 2: Selected Chemical Transformations of the Acetyl Group in Aromatic Ketones
| Transformation | Reagent(s) | Typical Conditions | Product | Notes |
| Reduction to Alcohol | NaBH₄ | Methanol (B129727)/DCM | 1-(4-(butoxycarbonyl)phenyl)ethan-1-ol | Selective for ketone over ester under mild conditions. researchgate.net |
| Reduction to Alcohol | Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas | 1-(4-(butoxycarbonyl)phenyl)ethan-1-ol | Can be selective for the ketone. libretexts.org |
| Oxidation to Carboxylic Acid | I₂ / NaOH, then H₃O⁺ | Aqueous solution | 4-(butoxycarbonyl)benzoic acid | Haloform reaction. quora.com |
| Oxidation to Carboxylic Acid | KMnO₄ / KOH, then H₃O⁺ | Aqueous solution, heat | 4-(butoxycarbonyl)benzoic acid | Strong oxidation of the acetyl group. quora.comaskfilo.com |
Selective Cleavage or Transesterification of the Butyl Ester Linkage
The butyl ester group can be selectively cleaved to yield 4-acetylbenzoic acid or can undergo transesterification to form other esters.
Selective Cleavage:
The hydrolysis of the butyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification.
For selective cleavage in the presence of other sensitive functional groups, milder methods have been developed. For instance, the use of zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups, a principle that could be adapted for butyl esters under specific conditions. researchgate.netsemanticscholar.org
Transesterification:
Transesterification of the butyl ester can be performed to introduce a different alcohol moiety. This reaction is typically catalyzed by an acid or a base. For example, reacting butyl 4-acetylbenzoate with an excess of methanol in the presence of a catalyst like sulfuric acid or a solid acid catalyst would lead to the formation of methyl 4-acetylbenzoate. researchgate.net The reaction is an equilibrium process, and driving it to completion often involves using a large excess of the new alcohol or removing the displaced butanol. The use of catalysts is essential, and various options exist, from traditional mineral acids to more environmentally friendly solid catalysts. ijstr.orgdergipark.org.tr
Table 3: Transformations of the Butyl Ester Group in Benzoate Derivatives
| Transformation | Reagent(s) / Catalyst | Typical Conditions | Product | Notes |
| Cleavage (Hydrolysis) | NaOH / H₂O, then H₃O⁺ | Reflux | 4-Acetylbenzoic acid | Standard saponification. |
| Transesterification | Methanol / H₂SO₄ | Reflux | Methyl 4-acetylbenzoate | Acid-catalyzed transesterification. |
| Transesterification | Methanol / Solid Acid Catalyst | Varies | Methyl 4-acetylbenzoate | Greener alternative to mineral acids. ijstr.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the conformational and intermolecular interactions within a molecule. By analyzing the vibrational modes, a detailed picture of the molecular structure can be obtained.
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in Benzoic acid, 4-acetyl-, butyl ester. The interpretation of the spectrum is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The presence of two carbonyl groups, one from the ester and one from the acetyl group, is a prominent feature. The ester C=O stretching vibration is typically observed in the range of 1725-1705 cm⁻¹, while the ketone C=O stretch of the acetyl group is expected around 1685 cm⁻¹. The aromatic C=C stretching vibrations are anticipated to appear in the 1600-1450 cm⁻¹ region. libretexts.org
Furthermore, the C-O stretching vibrations of the ester group will likely produce strong bands in the 1300-1100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butyl group are expected just below 3000 cm⁻¹, while the aromatic C-H stretching vibrations should appear slightly above 3000 cm⁻¹. vscht.czlibretexts.org The presence of these characteristic bands provides definitive evidence for the key functional groups within the molecule.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2960-2870 | C-H Stretch | Aliphatic (Butyl group) |
| ~1720 | C=O Stretch | Ester |
| ~1685 | C=O Stretch | Acetyl group |
| ~1600, 1580, 1500 | C=C Stretch | Aromatic Ring |
| ~1275, 1100 | C-O Stretch | Ester |
Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides further details on the vibrational modes of this compound, particularly for non-polar bonds. The Raman spectrum is expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the para-substituted benzene (B151609) ring should give a particularly intense band.
The C=O stretching vibrations of the ester and acetyl groups are also Raman active, though their intensities may differ from the corresponding IR bands. The aliphatic C-H stretching and bending modes of the butyl group will also be present. Analysis of a related compound, 4-butyl benzoic acid, by FT-Raman spectroscopy has shown characteristic bands for the butyl group and the benzoic acid moiety, which can be used as a reference for assigning the spectrum of the target compound. nih.gov
Table 2: Predicted FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3070 | C-H Stretch | Aromatic |
| ~2930 | C-H Stretch | Aliphatic (Butyl group) |
| ~1715 | C=O Stretch | Ester |
| ~1680 | C=O Stretch | Acetyl group |
| ~1610 | C=C Stretch | Aromatic Ring |
| ~850 | Ring Breathing | para-substituted Aromatic |
It is anticipated that the crystal packing will be governed by a combination of van der Waals forces and weaker C-H···O hydrogen bonds. The oxygen atoms of the ester and acetyl carbonyl groups can act as hydrogen bond acceptors, interacting with the aromatic and aliphatic C-H donors of neighboring molecules. These interactions can lead to the formation of extended supramolecular networks, such as chains or sheets.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Features
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and electronic environment of atoms in a molecule. Both ¹H and ¹³C NMR provide invaluable data for the structural confirmation of this compound.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, butyl, and acetyl protons. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.5-8.2 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing acetyl group will be more deshielded than those ortho to the ester group.
The protons of the butyl group will give rise to a set of signals in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are expected to appear as a triplet around δ 4.3 ppm. The adjacent methylene protons will resonate as a multiplet around δ 1.7 ppm, followed by another multiplet for the next methylene group around δ 1.4 ppm. The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm. The acetyl group protons will be observed as a singlet around δ 2.6 ppm.
Based on the ¹H NMR data for the closely related ethyl 4-acetylbenzoate, the aromatic protons are observed at δ 8.14 (d) and 8.01 (d) ppm, and the acetyl protons at δ 2.65 (s) ppm. rsc.org This provides a strong basis for the assignment of the corresponding signals in the butyl ester.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 2H | Aromatic protons (ortho to acetyl group) |
| ~8.0 | Doublet | 2H | Aromatic protons (ortho to ester group) |
| ~4.3 | Triplet | 2H | -O-CH₂- |
| ~2.6 | Singlet | 3H | -C(O)-CH₃ |
| ~1.7 | Multiplet | 2H | -O-CH₂-CH₂- |
| ~1.4 | Multiplet | 2H | -CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For this compound, thirteen distinct signals are expected. The two carbonyl carbons will be the most downfield, with the ester carbonyl typically appearing around δ 165 ppm and the ketone carbonyl around δ 197 ppm.
The aromatic carbons will resonate in the δ 128-140 ppm region. The carbon attached to the ester group (ipso-carbon) and the carbon attached to the acetyl group will have distinct chemical shifts from the other aromatic carbons. The four carbons of the butyl group will appear in the upfield region, with the -O-CH₂- carbon around δ 65 ppm and the terminal -CH₃ carbon around δ 14 ppm. The acetyl methyl carbon is expected around δ 27 ppm.
Data from related butyl benzoate (B1203000) derivatives can aid in the precise assignment of the butyl chain carbons. For instance, in butyl 4-chlorobenzoate, the butyl carbons appear at δ 64.9, 30.7, 19.2, and 13.6 ppm. rsc.org
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (Acetyl) |
| ~165 | C=O (Ester) |
| ~139 | Aromatic C (para to ester) |
| ~134 | Aromatic C (para to acetyl) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~65 | -O-CH₂- |
| ~31 | -O-CH₂-CH₂- |
| ~27 | -C(O)-CH₃ |
| ~19 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful methods for elucidating the precise bonding framework of a molecule by revealing through-bond and through-space correlations between nuclei. For a molecule with the structure of this compound, several 2D NMR experiments would be instrumental in confirming its constitution.
Correlation Spectroscopys (COSY): This experiment would establish the connectivity of protons that are coupled to each other, typically over two to three bonds. For the butyl ester chain, COSY would show correlations between the protons on adjacent carbon atoms (e.g., between the O-CH₂ and the adjacent CH₂, the CH₂ and the next CH₂, and that CH₂ and the terminal CH₃).
Heteronuclear Single Quantum Coherence (HSQC): This technique maps the correlation between protons and the carbon atoms to which they are directly attached. It would definitively assign the proton signals to their corresponding carbon atoms in both the aromatic ring and the butyl chain.
Currently, there are no published 2D NMR spectra (COSY, HSQC, or HMBC) specifically for this compound in the scientific literature.
X-ray Crystallography for Solid-State Structure and Polymorphism
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:
Bond lengths, bond angles, and torsion angles: These parameters would offer a precise geometric description of the molecule in the solid state.
Intermolecular interactions: It would reveal how the molecules pack together in the crystal lattice, identifying any hydrogen bonds, π-stacking, or van der Waals interactions that govern the solid-state structure.
Polymorphism: By growing crystals under different conditions (e.g., different solvents, temperatures), it would be possible to identify if the compound can exist in multiple crystalline forms, known as polymorphs. Each polymorph would have a distinct crystal structure and, consequently, different physical properties.
A search of crystallographic databases reveals no deposited crystal structures for this compound. Therefore, its solid-state structure and potential for polymorphism have not been experimentally determined.
Morphological Surface Characterization via Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. For a solid sample of this compound, SEM analysis would provide:
Surface topography: The technique can show fine details of the crystal faces, including any steps, defects, or surface texture. This information is valuable for understanding crystallization processes and the physical properties of the bulk material.
There are no published SEM images or studies on the surface morphology of this compound.
Thermal Analysis for Phase Transitions and Structural Rearrangements
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA experiment would determine:
Thermal stability: The temperature at which the compound begins to decompose.
Decomposition profile: The pattern of mass loss can provide insights into the decomposition mechanism.
Volatilization: It would indicate the temperature range over which the compound evaporates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect and quantify thermal events. For this compound, DSC would be used to identify:
Melting point: The temperature at which the solid compound transitions to a liquid, observed as an endothermic peak.
Enthalpy of fusion: The amount of energy required to melt the sample.
Glass transition: If the compound can form an amorphous solid, the temperature at which it transitions from a rigid to a more rubbery state.
Crystallization: The temperature at which an amorphous sample crystallizes upon heating, seen as an exothermic peak.
Polymorphic transitions: If the compound has multiple polymorphs, DSC could detect the temperatures at which it transforms from one crystalline form to another.
A thorough search of the scientific literature and chemical databases did not yield any TGA or DSC data for this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For "Benzoic acid, 4-acetyl-, butyl ester," such studies would provide a foundational understanding of its stability, reactivity, and electronic characteristics. However, specific computational research on this ester is not currently available.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard method to determine the most stable three-dimensional arrangement of the atoms (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Following optimization, a vibrational analysis would be performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra for structural confirmation. No such data has been published for "this compound."
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Mechanisms
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
An analysis for "this compound" would likely show the HOMO localized on the electron-rich aromatic ring and the ester group, while the LUMO might be distributed over the acetyl group and the benzene (B151609) ring. This distribution would inform potential charge transfer mechanisms within the molecule, which are fundamental to its reactivity. As of now, specific energy values and orbital visualizations for this compound are not available in the literature.
Molecular Electrostatic Potential Surfaces (MEPS) for Reactive Sites
A Molecular Electrostatic Potential Surface (MEPS) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.
For this molecule, a MEPS analysis would be expected to highlight negative potential around the oxygen atoms of the ester and acetyl carbonyl groups, identifying them as likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the butyl chain and the aromatic ring, indicating sites susceptible to nucleophilic attack. This visual tool is invaluable for predicting intermolecular interactions and reaction pathways, but a specific MEPS map for "this compound" has not been published.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Molecular Stability
Natural Bond Orbital (NBO) analysis provides insight into the interactions between filled and vacant orbitals within a molecule, revealing the underlying electronic delocalization and hyperconjugative interactions that contribute to its stability. By quantifying the stabilization energy (E2) associated with these donor-acceptor interactions, NBO analysis can explain the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other computational methods could be employed. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), offer different levels of theory for calculating electronic properties from first principles, without empirical parameters. Semi-empirical methods (like AM1 or PM3), on the other hand, use parameters derived from experimental data to simplify calculations, making them faster for larger molecules, though often with reduced accuracy. A comparative study using these methods could provide a comprehensive electronic profile for the molecule, but no such studies have been performed or published.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on a static, single molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of "this compound," likely in a solvent box, would reveal its dynamic behavior.
This type of simulation would be crucial for exploring the molecule's conformational landscape, particularly the flexibility of the butyl ester chain and its rotation relative to the benzene ring. It would also allow for the study of intermolecular interactions, such as how multiple molecules of the ester might aggregate or how they interact with solvent molecules. This provides insight into macroscopic properties like solubility and diffusion, but specific simulation results for this compound are not documented.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies
There is currently no available research detailing the application of QSAR or QSPR modeling methodologies specifically to this compound.
Development of Predictive Models based on Molecular Descriptors
No studies have been found that focus on the development of predictive models for the activity or properties of this compound based on its molecular descriptors.
Mechanistic Interpretation of Structural Parameters and Their Influence on Functional Attributes
A mechanistic interpretation of the structural parameters of this compound and their influence on its functional attributes from a computational standpoint has not been reported in the reviewed literature.
Computational Design and Screening of Novel Derivatives
Similarly, there is a lack of published research on the computational design and virtual screening of novel derivatives of this compound to explore potential enhancements or modifications of its chemical properties.
Exploration in Advanced Materials Science
Integration into Novel Polymeric Materials and Resins
The presence of both a keto group and an ester linkage allows for the incorporation of Benzoic acid, 4-acetyl-, butyl ester into polymer backbones, potentially influencing their thermal and mechanical characteristics.
This compound can be envisioned as a monomer or a precursor to a monomer in several polymerization strategies. The acetyl group, specifically the methyl group adjacent to the carbonyl, can be functionalized to introduce a polymerizable moiety, such as a vinyl group. This would transform the molecule into a monomer suitable for addition polymerization.
Alternatively, the core aromatic structure can be part of a polycondensation reaction. For instance, aromatic polyketones can be synthesized through Friedel–Crafts acylation, and a molecule with the structural motifs of this compound could be incorporated into such a process. rsc.org Poly(keto-esters) represent a class of polymers where the functionalities present in this compound are randomly distributed along the polymer chain. google.com The synthesis of polymers with keto-functionalized side chains has been demonstrated using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for good control over the polymer's molecular weight and dispersity. nih.govresearchgate.net
A hypothetical polymerization reaction could involve the conversion of the acetyl group to a more reactive species, followed by a condensation reaction. The table below outlines a potential monomer design based on this strategy.
| Monomer Name | Precursor Compound | Polymerization Method |
| Butyl 4-vinylbenzoate | This compound | Free Radical Polymerization |
| 4-Carboxyacetophenone butyl ester | This compound | Polycondensation |
| Butyl 4-(1-hydroxyethyl)benzoate | This compound | Polycondensation |
The incorporation of the rigid aromatic ring from this compound into a polymer backbone would be expected to enhance its mechanical strength and thermal stability. The properties of poly(keto-esters) are influenced by the ratio of carbonyl to oxycarbonyl groups, which affects characteristics like tensile strength and elongation. google.com The rigid structure of the benzoate (B1203000) moiety can increase the glass transition temperature (Tg) of the resulting polymer.
The acetyl group also presents opportunities for post-polymerization modification. For example, it can serve as a site for cross-linking, which would further enhance the mechanical properties of the polymer. Photoreactive polymers can be developed from acetophenone (B1666503) derivatives, where the acetyl group acts as a photo-cross-linkable unit, allowing for the fabrication of materials with patterned surfaces or for applications in photolithography. rsc.org
The table below summarizes the expected impact of incorporating this compound moieties on polymer properties, based on general principles of polymer chemistry.
| Property | Expected Influence of this compound Moiety | Rationale |
| Mechanical Strength | Increase | The rigid aromatic ring enhances chain stiffness. |
| Thermal Stability | Increase | Aromatic structures generally exhibit higher decomposition temperatures. |
| Glass Transition (Tg) | Increase | Reduced chain flexibility due to the bulky aromatic group. |
| Optical Properties | Potential for UV absorption and photoreactivity | The acetophenone-like structure can undergo photochemical reactions. |
Liquid Crystalline Systems and Mesogenic Properties
The rod-like shape of this compound suggests its potential use as a component in liquid crystalline materials. The benzoate ester group is a common feature in many liquid crystal molecules, contributing to the necessary structural anisotropy.
To induce liquid crystalline behavior, the core structure of this compound would likely need to be extended to create a more pronounced rod-like shape, which is characteristic of calamitic liquid crystals. This can be achieved by attaching other aromatic rings to the existing structure. The synthesis of such derivatives often involves esterification reactions, where a phenolic compound is reacted with a carboxylic acid or its derivative. uobasrah.edu.iq
For example, the butyl ester could be hydrolyzed to the corresponding carboxylic acid (4-acetylbenzoic acid), which could then be reacted with a variety of substituted phenols to create a library of new ester derivatives. The acetyl group could also be chemically modified, for instance, through a condensation reaction with an aniline (B41778) derivative to form an azomethine (Schiff base) linkage, another common connecting group in liquid crystal design. nih.gov
The following table presents hypothetical mesogenic derivatives that could be synthesized from a this compound precursor.
| Derivative Class | Synthetic Strategy | Key Structural Feature for Mesomorphism |
| Biphenyl Esters | Reaction of 4-acetylbenzoic acid (from hydrolysis) with a substituted biphenol. mdpi.com | Extended rigid core. |
| Azomethine Esters | Condensation of a functionalized aniline with the acetyl group, followed by further esterification reactions. nih.gov | Lengthened molecule with a polar linking group. |
| Cholesteryl Esters | Esterification of 4-acetylbenzoic acid with cholesterol. wisc.edu | Introduction of a chiral, bulky group. |
The introduction of lateral substituents onto the aromatic ring of a mesogenic molecule can significantly influence its liquid crystalline properties. Generally, bulky lateral groups can disrupt the molecular packing, leading to a decrease in the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid). This can also affect the type of liquid crystal phase observed (e.g., nematic, smectic).
Co-crystal Engineering and Supramolecular Chemistry
Co-crystal engineering offers a strategy to modify the physicochemical properties of a solid without altering its chemical structure. nih.gov This is achieved by forming a crystalline solid that consists of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding.
This compound possesses functional groups that could participate in the formation of co-crystals. The carbonyl oxygen of the acetyl group and the ester group can act as hydrogen bond acceptors. While the molecule itself lacks a strong hydrogen bond donor, its precursor, 4-acetylbenzoic acid, has a carboxylic acid group that is a very effective hydrogen bond donor.
The formation of co-crystals often relies on predictable patterns of hydrogen bonding, known as supramolecular synthons. nih.gov For example, the carboxylic acid of a co-former could form a hydrogen bond with the acetyl oxygen of this compound. The study of supramolecular interactions is key to designing and predicting the formation of such multi-component crystals. nih.govdoaj.org The formation of co-crystals can be influenced by factors such as stoichiometry, solvent choice, and the pKa values of the components. youtube.commdpi.com
Below is a table of potential co-formers that could be explored for co-crystallization with this compound, based on their hydrogen bonding capabilities.
| Potential Co-former | Rationale for Selection | Expected Supramolecular Synthon |
| 4-Hydroxybenzoic acid | Contains both a hydrogen bond donor (hydroxyl, carboxylic acid) and acceptor groups. | Carboxylic acid of co-former to acetyl oxygen of the ester. |
| Isonicotinamide | Contains a pyridine (B92270) nitrogen (acceptor) and an amide group (donor and acceptor). | Amide N-H of co-former to acetyl or ester oxygen of the ester. |
| Adipic acid | A dicarboxylic acid that can act as a hydrogen bond donor at both ends. | Carboxylic acid groups of co-former bridging two ester molecules. |
Role in Complex Organic Synthesis and Chemical Transformations
Benzoic Acid, 4-acetyl-, butyl ester as a Versatile Synthetic Intermediate
The unique structure of butyl 4-acetylbenzoate, featuring reactive sites at the acetyl group, the ester moiety, and the aromatic ring, positions it as a versatile intermediate for constructing elaborate molecular architectures.
Butyl 4-acetylbenzoate is utilized as a starting material or key intermediate in various multistep synthetic pathways. The acetyl group can undergo a wide array of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, while the butyl ester can be hydrolyzed or transesterified. For instance, it has been used in the synthesis of fluorinated compounds, which are significant in medicinal and agricultural chemistry. acs.orgnih.gov A notable application is its use as a precursor in the metal-free trifluoromethylation of aromatic ketones. acs.orgnih.govacs.org In this process, the ketone functionality of butyl 4-acetylbenzoate is converted into a β,β,β-trifluoroethyl group, a transformation that is highly valuable for developing new therapeutic agents. acs.orgnih.gov
Table 1: Selected Synthetic Transformations of Butyl 4-acetylbenzoate and Analogues
| Starting Material | Reagents/Conditions | Product Type | Application Area |
|---|---|---|---|
| Butyl 4-formylbenzoate | 1. Conversion to alcohol2. Oxidation | Butyl 4-acetylbenzoate | Synthetic Intermediate |
| Butyl 4-acetylbenzoate | Metal-free trifluoromethylation | Butyl 4-(2,2,2-trifluoroethyl)benzoate | Medicinal Chemistry |
| Butyl 4-acetylbenzoate | Zinc, ethyl 4-bromocrotonate, iodine | Complex ester derivative | Organic Synthesis |
The chemical functionalities of butyl 4-acetylbenzoate make it an ideal scaffold for generating libraries of diverse benzoic acid derivatives. By systematically modifying the acetyl and ester groups, chemists can create a large number of structurally related compounds. This approach is fundamental in fields like drug discovery, where exploring the chemical space around a core structure is crucial for identifying lead compounds. The acetyl group can be converted to various other functional groups, including alcohols, alkenes, and amines, while the butyl ester can be readily transformed into other esters, amides, or a carboxylic acid. This versatility allows for the rapid generation of analogues with varied physicochemical properties, which is essential for structure-activity relationship studies.
Green Chemistry Approaches in its Synthesis and Derivatization
While specific green chemistry applications for the synthesis of butyl 4-acetylbenzoate are not extensively detailed in the provided results, the principles of green chemistry are highly relevant to its production and use. This includes employing sustainable starting materials and developing environmentally benign catalytic processes.
Lignin (B12514952), a major component of plant biomass, is a rich, renewable source of aromatic compounds. The valorization of lignin into value-added chemicals, including benzoic acid derivatives, is a key area of green chemistry research. Although direct synthesis of butyl 4-acetylbenzoate from lignin is not explicitly described, the production of its precursor, 4-acetylbenzoic acid, from lignin-derived feedstocks represents a sustainable manufacturing route. This approach reduces reliance on fossil fuels and promotes a circular economy.
The synthesis of butyl 4-acetylbenzoate can be aligned with green chemistry principles by utilizing renewable resources. mit.edu For example, the butanol required for the esterification of 4-acetylbenzoic acid can be produced through fermentation of biomass. Catalytic methods that minimize waste and energy consumption are also central to the green synthesis of this compound. Copper(I) boryl complexes, for instance, have been studied for their catalytic activity in reactions involving carbonyl compounds, which could offer more sustainable pathways for the derivatization of butyl 4-acetylbenzoate. mit.edu
Structure-Activity Relationship (SAR) Studies in Related Systems
Structure-activity relationship (SAR) is a critical concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.org By analyzing the SAR of related benzoic acid derivatives, researchers can infer the potential roles of the structural features of butyl 4-acetylbenzoate.
For many benzoic acid derivatives, the phenyl ring, the carboxylic acid (or ester) group, and the substituent at the para-position are crucial for biological activity. iomcworld.com In the case of butyl 4-acetylbenzoate, the butyl ester group influences properties like hydrophobicity and cell permeability, which can affect pharmacokinetics. nih.gov The acetyl group at the para-position provides a key site for hydrogen bonding and further chemical modification. iomcworld.com
SAR studies on related systems, such as uracil-based benzoic acid esters investigated as DPP-4 inhibitors, have shown that the ester group can be modified to maintain high potency while improving oral absorption compared to the corresponding carboxylic acids. nih.gov In studies of anti-sickling agents, hydrophilic substituents on the phenyl ring were found to be important for interacting with polar amino acid residues at the target site, while the phenyl core itself contributes to hydrophobic interactions. iomcworld.comresearchgate.net These findings suggest that the acetyl group of butyl 4-acetylbenzoate could act as a hydrogen bond acceptor, potentially contributing to its interaction with biological targets. iomcworld.com
Table 2: Key Structural Features and Their Inferred Roles from SAR Studies
| Structural Feature of Butyl 4-acetylbenzoate | Potential Role in Biological Activity | Inferred From |
|---|---|---|
| Phenyl Core | Enhances hydrophobic interactions with target sites. | SAR of anti-sickling agents. iomcworld.com |
| Butyl Ester Group | Modulates hydrophobicity, solubility, and pharmacokinetic properties. | General SAR principles; studies on DPP-4 inhibitors. nih.gov |
Elucidating Structural Motifs for Specific Molecular Interactions
The molecular structure of this compound features key functional groups that are instrumental in dictating its interactions with other molecules. The benzophenone-like core, characterized by two aryl groups attached to a carbonyl group, is a well-recognized scaffold in medicinal chemistry, known to participate in various non-covalent interactions. nih.govrsc.org The acetyl group and the butyl ester moiety further embellish this core, providing additional points for molecular recognition.
The carbonyl groups of both the acetyl and the ester functionalities can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors on target molecules such as proteins. The aromatic ring system can engage in π-π stacking interactions with other aromatic residues, a common feature in the binding of small molecules to biological macromolecules. Furthermore, the butyl chain introduces a lipophilic character to the molecule, which can lead to hydrophobic interactions within the binding pockets of enzymes or receptors. nih.gov
Computational Approaches in Structure-Based Design
Computational chemistry provides powerful tools for predicting and analyzing the molecular interactions of compounds like this compound. scielo.br Techniques such as molecular docking and molecular dynamics simulations can be employed to model the binding of this molecule to a protein of interest. These computational methods allow for the visualization of the binding pose and the identification of key intermolecular interactions at the atomic level. nih.gov
In a typical computational study, the three-dimensional structure of the target protein is used as a receptor. A virtual library of compounds, including this compound or its derivatives, can be docked into the active site of the protein. The scoring functions used in these docking programs estimate the binding affinity, helping to prioritize compounds for further experimental testing. researchgate.net
For instance, a computational model might reveal that the acetyl group of butyl 4-acetylbenzoate forms a critical hydrogen bond with a specific amino acid residue in the active site, while the butyl ester chain occupies a hydrophobic pocket. This information is invaluable for structure-based drug design, as it guides the rational modification of the molecule to enhance its binding affinity or selectivity. acs.org For example, the length of the alkyl chain could be systematically varied in silico to determine the optimal fit for the hydrophobic pocket. Similarly, the substitution pattern on the aromatic ring could be altered to optimize π-stacking interactions.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of benzophenone (B1666685) derivatives to correlate their structural features with their biological activity. scielo.br By including descriptors that capture the electronic, steric, and hydrophobic properties of the molecules, these models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. researchgate.netnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | butyl 4-acetylbenzoate |
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| CAS Number | 119839-27-9 |
Future Research Directions and Emerging Paradigms
Exploration of Benzoic Acid, 4-acetyl-, butyl ester in Advanced Catalysis Systems
The potential utility of this compound in advanced catalysis is an area ripe for investigation. The presence of a ketone and an ester functional group on a benzene (B151609) ring offers multiple sites for coordination with metal centers or for participating in organocatalytic transformations. Future research could explore its role as a ligand for transition metal catalysts, where the carbonyl groups could coordinate with a metal, potentially influencing the catalyst's selectivity and activity. Another avenue could be its use as a substrate in catalytic reactions designed to modify its functional groups, leading to the synthesis of more complex molecules.
Table 1: Potential Research Areas in Catalysis
| Research Focus | Potential Role of the Compound | Investigational Methods |
|---|---|---|
| Ligand Development | Coordination to metal centers via carbonyl oxygen atoms | Synthesis of metal complexes, X-ray crystallography, spectroscopic analysis (NMR, IR) |
| Catalytic Hydrogenation | Substrate for asymmetric or selective hydrogenation of the ketone | High-pressure reactor studies, chiral catalyst screening, product analysis via GC-MS |
Integration into Responsive and Smart Materials
The molecular structure of this compound suggests a potential for its integration into responsive or "smart" materials. The acetyl group, in particular, could serve as a reactive site for cross-linking into polymer networks or for tethering to other functional molecules. For example, it could be incorporated into polymers that change their properties in response to external stimuli such as light, pH, or temperature. The aromatic core and butyl ester group could also contribute to the material's bulk properties, such as hydrophobicity and thermal stability.
High-Throughput Computational Screening for Material Discovery and Functional Prediction
Computational chemistry offers a powerful tool for predicting the properties and potential applications of molecules like this compound, saving significant time and resources in the laboratory. High-throughput computational screening could be employed to build a virtual library of derivatives and predict their properties for various applications. For instance, quantum chemical calculations could predict its electronic properties, suggesting potential use in organic electronics. Molecular dynamics simulations could explore its interaction with different polymers or surfaces, guiding its application in composite materials.
Table 2: Computational Screening Approaches
| Screening Method | Predicted Property | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO levels | Organic semiconductors, photosensitizers |
| Molecular Dynamics (MD) | Interaction energies, conformational analysis | Polymer additives, surface coatings |
Development of Novel Analytical Methods for Trace Analysis and Characterization in Complex Matrices
As with any chemical compound that could potentially be used in industrial or commercial applications, the development of sensitive and selective analytical methods for its detection and quantification is crucial. Future research could focus on creating new methods for the trace analysis of this compound in complex matrices such as environmental samples or biological tissues. This could involve the development of specific antibodies for immunoassays or the design of novel sorbents for solid-phase extraction to concentrate the analyte from a sample before analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
